methyl quinoline-2-carboxylate hydrochloride structure elucidation
methyl quinoline-2-carboxylate hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Methyl Quinoline-2-carboxylate Hydrochloride
This guide provides a comprehensive, multi-faceted approach to the structural elucidation of methyl quinoline-2-carboxylate hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Quinoline derivatives form the backbone of numerous pharmaceuticals, and precise structural confirmation is paramount for understanding structure-activity relationships and ensuring regulatory compliance.[1] This document moves beyond a simple listing of techniques, delving into the causal logic behind experimental choices and demonstrating how a convergence of data from multiple analytical methods creates a self-validating system for unambiguous structural confirmation.
The Strategic Imperative for Multi-Technique Analysis
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
The first step in any structural elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing mass accuracy to within a few parts per million.
Expertise & Causality:
We choose Electrospray Ionization (ESI) in positive ion mode because the quinoline nitrogen is basic and readily accepts a proton, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes initial fragmentation, ensuring the molecular ion is the base peak. Subsequent tandem MS (MS/MS) experiments then provide controlled fragmentation to probe the molecule's structure.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of methyl quinoline-2-carboxylate hydrochloride (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.
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Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The expected mass for the protonated molecule (C₁₁H₉NO₂ + H⁺) is calculated and compared to the observed mass.
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Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Data Presentation & Interpretation:
The data from HRMS and MS/MS experiments provide a foundational dataset for the molecule's identity.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Empirical formula for the hydrochloride salt. |
| Monoisotopic Mass | 187.0633 g/mol | Mass of the free base (C₁₁H₉NO₂).[2][3] |
| [M+H]⁺ (Observed) | ~188.0706 m/z | Confirms the molecular weight of the free base.[3] |
| Key Fragment Ion 1 | ~129 m/z | Corresponds to the loss of the carbomethoxy group ([M-COOCH₃]⁺). |
| Key Fragment Ion 2 | ~102 m/z | Subsequent loss of HCN from the quinoline ring, a characteristic fragmentation.[4] |
The high accuracy of the measured mass for the [M+H]⁺ ion validates the elemental composition, C₁₁H₁₀NO₂⁺, providing a high-confidence starting point for further analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.
Expertise & Causality:
The choice of a deuterated solvent is critical. DMSO-d₆ is selected for its ability to dissolve the polar hydrochloride salt and because the acidic N-H proton is often observable in this solvent. The full suite of 2D experiments is necessary to overcome the challenges of spectral overlap in the aromatic region and to definitively assign all proton and carbon signals.[6]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[1][7]
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.[5]
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Data Processing: Process the raw data using appropriate software, referencing the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
Data Presentation & Interpretation:
¹H and ¹³C NMR: The electron-withdrawing effect of the protonated nitrogen and the carboxylate group significantly influences the chemical shifts of the quinoline ring protons and carbons.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from Proton to Carbon) |
| -OCH₃ | ~3.9 - 4.1 (s, 3H) | ~53 | C=O |
| C=O | - | ~165 | - |
| H-3 | ~8.3 (d) | ~122 | C-2, C-4, C-4a |
| H-4 | ~8.2 (d) | ~139 | C-2, C-3, C-5, C-4a |
| H-5 | ~8.1 (d) | ~130 | C-4, C-7, C-8a |
| H-6 | ~7.8 (t) | ~128 | C-8, C-4a |
| H-7 | ~7.9 (t) | ~132 | C-5, C-8a |
| H-8 | ~7.9 (d) | ~129 | C-6, C-8a |
| N-H | >13.0 (br s, 1H) | - | C-2, C-8a |
Multiplicity: s=singlet, d=doublet, t=triplet, br s=broad singlet
2D NMR Connectivity: 2D NMR experiments connect the individual signals into a complete molecular structure.
Caption: Key NMR correlations for structural assignment.
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COSY reveals the two isolated spin systems of the quinoline ring: H-3 coupled to H-4, and the H-5/H-6/H-7/H-8 system on the benzene portion of the ring.[8]
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HSQC directly correlates each proton signal to its attached carbon signal, confirming the one-bond connections.[1][9]
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HMBC is the final piece of the puzzle, establishing long-range connectivity.[6][9] Crucially, a correlation from the methyl protons (~4.0 ppm) to the carbonyl carbon (~165 ppm) confirms the methyl ester functionality. Further correlations from H-3 and H-4 to the quaternary carbons (C-4a, C-8a) link the two rings together, completing the structural map.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and effective method for identifying the key functional groups within the molecule, serving as a cross-validation of the structural features deduced from MS and NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid methyl quinoline-2-carboxylate hydrochloride powder directly onto the ATR crystal.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation & Interpretation:
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the ester and the protonated aromatic system.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl (-OCH₃) |
| ~2700-2400 | N⁺-H Stretch | Hydrochloride |
| ~1730-1715 | C=O Stretch | Ester Carbonyl |
| ~1600-1450 | C=C and C=N Stretches | Quinoline Ring[5] |
| ~1300-1200 | C-O Stretch | Ester C-O |
The strong carbonyl (C=O) absorption is a definitive marker for the ester group. The broad absorption in the 2700-2400 cm⁻¹ region is characteristic of a protonated amine salt (N⁺-H), confirming the hydrochloride form of the molecule.
X-ray Crystallography: The Definitive Proof
While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expertise & Causality:
This technique is pursued when absolute stereochemistry or specific solid-state packing information is required, or as the final, incontrovertible piece of evidence for a new chemical entity. The primary challenge is growing a single, diffraction-quality crystal.
Experimental Protocol: Single-Crystal Growth & Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol or methanol) to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined.
Data Interpretation:
The output of a successful crystallography experiment is a complete 3D model of the molecule. This model will definitively confirm the connectivity established by NMR, the functional groups identified by IR, and the elemental composition determined by MS. It provides an authoritative and final validation of the entire elucidation process. The crystal structure of the related quinoline-2-carboxylic acid has been reported to crystallize in the monoclinic P2₁/c space group, and a similar outcome would be expected for the methyl ester hydrochloride salt.[10]
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of methyl quinoline-2-carboxylate hydrochloride is a systematic process where each analytical technique provides a layer of evidence that is corroborated by the others.
Caption: Convergence of data confirming the final structure.
HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the critical ester and hydrochloride functional groups. An extensive suite of 1D and 2D NMR experiments provides a complete and unambiguous map of the proton and carbon skeleton, proving the connectivity of the methyl ester to the C-2 position of the quinoline ring. Finally, X-ray crystallography can provide an absolute, three-dimensional snapshot of the molecule, leaving no room for ambiguity. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy, authoritative, and validated structural assignment.
References
- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
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PubChem. Methyl quinoline-2-carboxylate. Available from: [Link]
- BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- BenchChem. Technical Support Center: Characterization of Quinoline Derivatives.
- BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- University of California, San Diego. HSQC and HMBC for Topspin.
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PubChemLite. Methyl quinoline-2-carboxylate (C11H9NO2). Available from: [Link]
- BenchChem. Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
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Request PDF. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Available from: [Link]
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National Center for Biotechnology Information. 4-Chlorophenyl quinoline-2-carboxylate. Available from: [Link]
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